2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane
Description
2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane is a tetrahydropyran derivative featuring a branched alkyne substituent (4,4-dimethyloct-1-yn-3-yloxy group) at the 2-position of the oxane ring.
Properties
CAS No. |
52418-99-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-(4,4-dimethyloct-1-yn-3-yloxy)oxane |
InChI |
InChI=1S/C15H26O2/c1-5-7-11-15(3,4)13(6-2)17-14-10-8-9-12-16-14/h2,13-14H,5,7-12H2,1,3-4H3 |
InChI Key |
DAQQSPIJHFVOKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C#C)OC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane with analogs identified in the evidence:
Key Observations:
- Alkyne vs. Hydroxyl/Bromide Substituents: The alkyne group in the target compound enhances hydrophobicity (predicted logP ~4.2) compared to polar hydroxylated analogs like metab_3695 (logP ~-1.5) . Brominated oxane derivatives (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane) exhibit moderate logP values (~2.8) due to bromine’s balance of hydrophobicity and electronegativity .
- Reactivity: The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in hydroxylated or brominated analogs. Brominated derivatives are more reactive in nucleophilic substitutions, making them versatile intermediates in drug synthesis .
Chromatographic and Physical Properties
provides HPLC retention data for metab3695 (retention times: 2.327–2.586 min), reflecting its high polarity due to hydroxyl groups . The target compound’s alkyne and dimethyl groups would likely increase retention times in reversed-phase HPLC compared to metab3695, though specific data are unavailable.
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